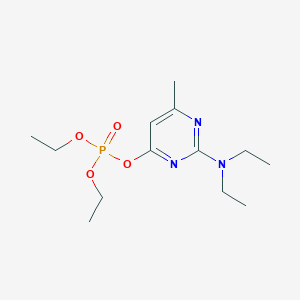
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile, also known as DOPAC, is a chemical compound that has been widely studied in the field of neuroscience. It is a metabolite of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. DOPAC is produced in the brain through the oxidation of dopamine by the enzyme monoamine oxidase. In
Mécanisme D'action
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile does not have a direct pharmacological effect on the brain. Instead, it acts as a biomarker for dopamine turnover, which is an important indicator of dopamine function in the brain. (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is produced through the oxidation of dopamine by the enzyme monoamine oxidase, which is responsible for the breakdown of dopamine and other monoamine neurotransmitters.
Effets Biochimiques Et Physiologiques
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile levels in the brain are tightly regulated and are influenced by a variety of factors, including age, sex, and environmental factors. Increased levels of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile are associated with increased dopamine turnover, which is associated with a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is a useful biomarker for studying dopamine turnover in the brain, as it provides a non-invasive method for measuring dopamine metabolism. However, there are limitations to the use of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile as a biomarker, as it is subject to variability due to factors such as age, sex, and environmental factors. Additionally, (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile levels can be influenced by factors such as stress and drug use, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile. One area of interest is the role of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile in the development and progression of neurological and psychiatric disorders. Another area of interest is the use of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile as a biomarker for the development of new drugs and therapies for these disorders. Additionally, there is ongoing research into the development of new methods for measuring dopamine turnover in the brain, which may provide more accurate and reliable measures of dopamine function.
Méthodes De Synthèse
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can be synthesized through the oxidation of dopamine using potassium permanganate. The reaction is carried out in an alkaline solution and requires careful control of the pH and temperature to prevent the formation of unwanted byproducts. Another method of synthesis involves the use of tyrosinase, an enzyme that catalyzes the conversion of tyrosine to dopa, which can then be oxidized to form (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile.
Applications De Recherche Scientifique
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has been extensively studied in the field of neuroscience due to its role as a metabolite of dopamine. It is used as a biomarker for dopamine turnover in the brain, as increased levels of (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile are indicative of increased dopamine metabolism. (2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has also been used to study the effects of drugs and other compounds on dopamine metabolism and neurotransmission.
Propriétés
Numéro CAS |
125781-60-4 |
|---|---|
Nom du produit |
(2s)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile |
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H/t8-/m1/s1 |
Clé InChI |
ATGRXWCYTKIXIC-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)[C@@H](C#N)O |
SMILES |
C1=CC(=CC(=C1)O)C(C#N)O |
SMILES canonique |
C1=CC(=CC(=C1)O)C(C#N)O |
Synonymes |
(S)-3-HYDROXYMANDELONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















